molecular formula C7H11NS B8804754 2-(2-methylthiophen-3-yl)ethan-1-amine

2-(2-methylthiophen-3-yl)ethan-1-amine

Cat. No.: B8804754
M. Wt: 141.24 g/mol
InChI Key: HNFMICGEAVUHFZ-UHFFFAOYSA-N
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Description

2-(2-Methylthiophen-3-yl)ethan-1-amine is a substituted phenethylamine derivative featuring a thiophene ring with a methyl group at the 2-position. This structural motif confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C7H11NS

Molecular Weight

141.24 g/mol

IUPAC Name

2-(2-methylthiophen-3-yl)ethanamine

InChI

InChI=1S/C7H11NS/c1-6-7(2-4-8)3-5-9-6/h3,5H,2,4,8H2,1H3

InChI Key

HNFMICGEAVUHFZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CS1)CCN

Origin of Product

United States

Mechanism of Action

The mechanism of action of methyl thiophene-3-ethylamine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, and ion channels. The exact pathways involved can vary, but typically include binding to active sites or modulating the activity of specific proteins .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight Key Substituent Notable Properties/Applications Reference
2-(2-Methylthiophen-3-yl)ethan-1-amine C7H11NS 157.24 2-Methylthiophene Intermediate for receptor modulators
Compound A C6H9NS 127.21 Thiophen-3-yl High-yield synthesis; flexible binding
Compound B C11H13NS2 227.35 Dual thiophene Materials science applications
Compound D C6H11N3 125.17 1-Methylpyrazole Kinase inhibitor scaffold
25I-NBOMe C18H22INO3 427.28 4-Iodo-2,5-dimethoxyphenyl Serotonin receptor agonist
Compound F C11H14N2O 190.24 6-Methoxyindole CNS drug intermediate

Key Findings and Implications

Steric Effects: The 2-methyl group on the thiophene in the target compound likely enhances metabolic stability compared to non-methylated analogs like Compound A .

Pharmacological Activity : NBOMe derivatives underscore the importance of methoxy and halogen substituents in dictating receptor selectivity and potency .

Q & A

Basic: What are the standard synthetic routes for preparing 2-(2-methylthiophen-3-yl)ethan-1-amine?

Methodological Answer:
The synthesis of this compound can be achieved via reductive amination , a common method for primary amine synthesis. A plausible route involves reacting 2-methylthiophene-3-carbaldehyde with an ammonia source (e.g., ammonium acetate) in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a palladium catalyst.

  • Key Steps :
    • Condensation : The aldehyde reacts with ammonia to form an imine intermediate.
    • Reduction : The imine is reduced to the primary amine.
      This method is analogous to the synthesis of 2-Morpholino-N-(thiophen-3-ylmethyl)ethan-1-amine, where thiophene-3-carbaldehyde was reacted with 2-morpholinoethan-1-amine under reductive conditions .
  • Alternative Routes : Cross-coupling reactions (e.g., Suzuki-Miyaura) could introduce the methylthiophene moiety to an ethanamine backbone, though this requires pre-functionalized starting materials .

Basic: What spectroscopic and analytical methods are used to characterize this compound?

Methodological Answer:
Characterization involves a combination of nuclear magnetic resonance (NMR) spectroscopy , mass spectrometry (MS) , and elemental analysis :

  • 1H and 13C NMR :
    • The thiophene ring protons appear as distinct multiplets in the aromatic region (δ 6.5–7.5 ppm). The methyl group on the thiophene ring resonates as a singlet near δ 2.3–2.5 ppm.
    • The ethanamine chain protons (CH2NH2) show signals at δ 2.5–3.0 ppm (t, J = 6.0 Hz) for the CH2 adjacent to the amine .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms the molecular ion peak (e.g., [M+H]+) with an error margin < 5 ppm .
  • Purity Assessment : High-performance liquid chromatography (HPLC) or gas chromatography (GC) is recommended to rule out impurities from synthetic byproducts .

Advanced: How does the methyl group on the thiophene ring influence the compound’s electronic properties and biological interactions?

Methodological Answer:
The methyl group exerts steric and electronic effects that can be investigated through:

Computational Modeling :

  • Density Functional Theory (DFT) calculations can quantify electron density distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. Compare with non-methylated analogs to assess substituent effects .

Biological Assays :

  • Test binding affinity to receptors (e.g., serotonin receptors) using radioligand displacement assays. Methyl groups may enhance hydrophobic interactions or alter π-stacking with aromatic residues in binding pockets .

Structural Analogs :

  • Synthesize derivatives with substituents at different positions (e.g., 2-methyl vs. 3-methyl thiophene) to isolate steric contributions.

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:
Discrepancies often arise from variability in experimental design . To address this:

Standardize Assay Conditions :

  • Control factors like pH, temperature, and solvent (e.g., DMSO concentration) to minimize confounding variables.

Purity Verification :

  • Use HPLC-MS to confirm compound purity (>95%). Impurities (e.g., oxidation byproducts) may account for divergent results .

Reproducibility Protocols :

  • Collaborate with independent labs to validate findings. Share detailed synthetic and analytical protocols (e.g., NMR acquisition parameters).

Meta-Analysis :

  • Statistically analyze pooled data from multiple studies to identify trends or outliers.

Safety: What precautions are necessary when handling this compound?

Methodological Answer:
While specific toxicological data for this compound is limited, general precautions for primary amines apply:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use a fume hood to prevent inhalation of vapors or dust.
  • Storage : Keep in a cool, dry place under inert gas (e.g., N2) to prevent oxidation.
  • Spill Management : Neutralize spills with dilute acetic acid and absorb with inert material (e.g., vermiculite) .

Advanced: How can computational methods optimize the design of derivatives for target-specific applications?

Methodological Answer:

Molecular Docking :

  • Use software like AutoDock Vina to predict binding modes of the compound and its derivatives to target proteins (e.g., GPCRs). Prioritize derivatives with higher docking scores.

Quantitative Structure-Activity Relationship (QSAR) :

  • Develop QSAR models correlating substituent properties (e.g., logP, molar refractivity) with bioactivity data from assays.

ADMET Prediction :

  • Tools like SwissADME can forecast pharmacokinetic properties (e.g., blood-brain barrier permeability) to guide synthetic efforts .

Basic: What are the key challenges in scaling up the synthesis of this compound for research use?

Methodological Answer:

  • Byproduct Formation : Reductive amination may yield secondary amines or imine oligomers. Optimize stoichiometry (excess ammonia) and reaction time to suppress side reactions .
  • Purification : Column chromatography is effective for small-scale purification but impractical for large batches. Switch to distillation or recrystallization for scalability.
  • Cost of Starting Materials : Sourcing high-purity 2-methylthiophene-3-carbaldehyde may require custom synthesis.

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